N-[(2-Methylphenyl)methyl]-adenosine
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Overview
Description
Metrifudil, also known as N-[(2-Methylphenyl)methyl]adenosine, is a synthetic adenosine receptor agonist. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and virology. Metrifudil has shown promise in blocking the replication of certain viruses and in modulating neurological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Metrifudil can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-methylbenzylamine with adenosine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require temperature control to ensure optimal yield .
Industrial Production Methods
Industrial production of Metrifudil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in controlled environments to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Metrifudil undergoes various chemical reactions, including:
Oxidation: Metrifudil can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Metrifudil can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Metrifudil, while reduction can produce various reduced derivatives .
Scientific Research Applications
Metrifudil has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Metrifudil is employed in research on cellular signaling pathways and receptor-ligand interactions.
Medicine: The compound has been investigated for its potential in treating neurological disorders and viral infections.
Industry: Metrifudil is used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Metrifudil exerts its effects by acting as an agonist at adenosine receptors, particularly the A2 receptor subtype. It binds to these receptors and modulates their activity, leading to various physiological responses. The compound has been shown to interact with viral proteins, inhibiting their replication and reducing viral load .
Comparison with Similar Compounds
Metrifudil is unique in its selectivity for adenosine receptors and its dual role in both neurology and virology. Similar compounds include:
N6-Benzyladenosine: Another adenosine receptor agonist with similar antiviral properties.
Regadenoson: A selective A2A receptor agonist used in cardiac stress testing.
Dipyridamole: An adenosine transporter inhibitor with vasodilatory effects .
Metrifudil stands out due to its specific interactions with viral proteins and its potential therapeutic applications in both neurology and virology.
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEMZCZWZXHBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860308 |
Source
|
Record name | N-[(2-Methylphenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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